methyl N-[4-fluoro-2-(1H-tetrazol-1-yl)benzoyl]-beta-alaninate
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Overview
Description
Methyl N-[4-fluoro-2-(1H-tetrazol-1-yl)benzoyl]-beta-alaninate is a synthetic organic compound characterized by the presence of a tetrazole ring, a fluorinated benzoyl group, and a beta-alanine ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl N-[4-fluoro-2-(1H-tetrazol-1-yl)benzoyl]-beta-alaninate typically involves multiple steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized via the cyclization of an azide with a nitrile. For instance, 4-fluoro-2-nitrobenzonitrile can be reacted with sodium azide in the presence of a suitable catalyst to form 4-fluoro-2-(1H-tetrazol-1-yl)benzonitrile.
Reduction and Esterification: The nitro group is then reduced to an amine, followed by esterification with beta-alanine methyl ester in the presence of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) to yield the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet commercial demands.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the tetrazole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl group in the benzoyl moiety, potentially converting it to an alcohol.
Substitution: The fluorine atom on the benzoyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Oxidized tetrazole derivatives.
Reduction: Alcohol derivatives of the benzoyl group.
Substitution: Various substituted benzoyl derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl N-[4-fluoro-2-(1H-tetrazol-1-yl)benzoyl]-beta-alaninate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential antibacterial properties, particularly against resistant bacterial strains.
Medicine: Investigated for its anti-inflammatory effects and potential use in drug development.
Mechanism of Action
The mechanism by which methyl N-[4-fluoro-2-(1H-tetrazol-1-yl)benzoyl]-beta-alaninate exerts its effects involves interaction with specific molecular targets:
Antibacterial Action: The compound may inhibit bacterial enzymes or disrupt cell wall synthesis, leading to bacterial cell death.
Anti-inflammatory Action: It may inhibit the production of pro-inflammatory cytokines or block specific signaling pathways involved in inflammation.
Comparison with Similar Compounds
Similar Compounds
- Methyl N-[4-fluoro-2-(1H-tetrazol-1-yl)benzoyl]-glycinate
- Methyl N-[4-fluoro-2-(1H-tetrazol-1-yl)benzoyl]-valinate
Uniqueness
Methyl N-[4-fluoro-2-(1H-tetrazol-1-yl)benzoyl]-beta-alaninate is unique due to its specific combination of a tetrazole ring and a beta-alanine ester, which may confer distinct biological activities compared to similar compounds. Its fluorinated benzoyl group also enhances its chemical stability and potential bioactivity.
This compound’s unique structure and properties make it a valuable subject for ongoing research in various scientific fields.
Properties
Molecular Formula |
C12H12FN5O3 |
---|---|
Molecular Weight |
293.25 g/mol |
IUPAC Name |
methyl 3-[[4-fluoro-2-(tetrazol-1-yl)benzoyl]amino]propanoate |
InChI |
InChI=1S/C12H12FN5O3/c1-21-11(19)4-5-14-12(20)9-3-2-8(13)6-10(9)18-7-15-16-17-18/h2-3,6-7H,4-5H2,1H3,(H,14,20) |
InChI Key |
CXBHLYJRTWDNET-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CCNC(=O)C1=C(C=C(C=C1)F)N2C=NN=N2 |
Origin of Product |
United States |
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